molecular formula C32H25NO5 B12043540 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12043540
M. Wt: 503.5 g/mol
InChI Key: VXFFLTJFIBTXPK-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl group, a dioxooctahydroisoindole moiety, and a benzoate ester, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps:

    Formation of the Biphenyl-4-yl Intermediate: This step involves the coupling of biphenyl with a suitable reagent to introduce the 4-yl substituent.

    Synthesis of the Dioxooctahydroisoindole Moiety: This can be achieved through a series of cyclization reactions starting from a suitable precursor.

    Esterification: The final step involves the esterification of the intermediate compounds to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and isoindole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development studies. It could be screened for anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Biological Activity

The compound 2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O5C_{23}H_{24}N_{2}O_{5}, with a molecular weight of approximately 420.45 g/mol. The structure includes biphenyl and isoindole moieties, which are known to contribute to various pharmacological activities.

Antitumor Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing biphenyl and isoindole structures have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression (PubMed ID: 33112138) .

Antiviral Properties

Research has suggested potential antiviral activity against human adenovirus (HAdV). Compounds structurally related to 2-(biphenyl-4-yl)-2-oxoethyl derivatives have shown effectiveness in inhibiting viral replication. For example, certain analogs demonstrated low micromolar potency against HAdV, with selectivity indexes significantly higher than conventional antiviral agents (PubMed ID: 33112138) .

The proposed mechanisms include:

  • Inhibition of Viral DNA Replication : Some studies suggest that these compounds may interfere with the viral DNA synthesis process.
  • Apoptosis Induction : The ability to trigger programmed cell death in tumor cells through mitochondrial pathways has been noted.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyCompoundActivityFindings
Analog AAntitumorInduced apoptosis in breast cancer cells; IC50 = 0.5 µM
Analog BAntiviralInhibited HAdV replication; IC50 = 0.27 µM
Analog CAntimicrobialShowed broad-spectrum activity against Gram-positive bacteria; MIC = 1 µg/mL

Toxicological Profile

The toxicological assessment of similar compounds suggests a favorable safety profile, with low cytotoxicity observed in non-cancerous cell lines at therapeutic concentrations. Further studies are necessary to establish the safety and efficacy of 2-(biphenyl-4-yl)-2-oxoethyl derivatives in vivo.

Properties

Molecular Formula

C32H25NO5

Molecular Weight

503.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C32H25NO5/c34-27(20-11-9-19(10-12-20)18-5-2-1-3-6-18)17-38-32(37)21-7-4-8-22(15-21)33-30(35)28-23-13-14-24(26-16-25(23)26)29(28)31(33)36/h1-15,23-26,28-29H,16-17H2

InChI Key

VXFFLTJFIBTXPK-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

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